![molecular formula C11H15Cl2NO2S B1142657 4-[(4-氯苯基)磺酰基]哌啶盐酸盐 CAS No. 16310-38-6](/img/no-structure.png)

4-[(4-氯苯基)磺酰基]哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO2S . It is a solid substance .

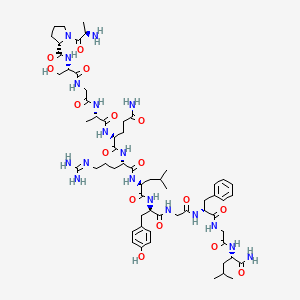

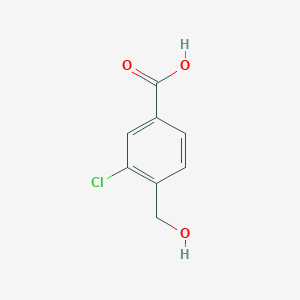

Molecular Structure Analysis

The molecular structure of 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride can be represented by the SMILES stringCl.Clc1ccc(cc1)S(=O)(=O)C2CCNCC2 . This indicates that the molecule consists of a piperidine ring (C2CCNCC2) attached to a sulfonyl group (S(=O)(=O)), which is in turn attached to a chlorophenyl group (Clc1ccc(cc1)) . Physical And Chemical Properties Analysis

4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride is a solid substance . Its molecular weight is 296.21 .科学研究应用

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Synthesis of Derivatives

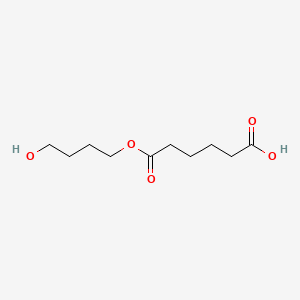

The compound is used in the synthesis of new derivatives . For instance, it is used in the synthesis of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .

Antimicrobial Activity

Some derivatives of this compound have shown antimicrobial activity . For example, the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .

In Silico Studies

This compound is used in in silico studies to understand its potential mechanism of action and toxicity . In silico studies use computational modeling to predict how a compound will behave in biological systems.

Toxicity Studies

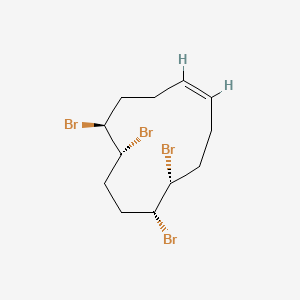

The compound is used in toxicity studies . For instance, the toxicity of its derivatives to aquatic crustacean Daphnia magna has been assessed .

Anti-allergic Activities

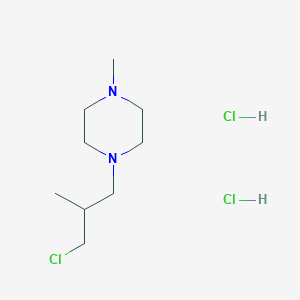

Although not directly, but related compounds such as ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives have been tested for in vivo anti-allergic activities . This suggests potential for similar studies with “4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE”.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine followed by hydrochloric acid treatment.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "piperidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is added to piperidine in a solvent such as dichloromethane or chloroform.", "Step 2: The mixture is stirred at room temperature for several hours to allow for complete reaction.", "Step 3: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE." ] } | |

CAS 编号 |

16310-38-6 |

产品名称 |

4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE |

分子式 |

C11H15Cl2NO2S |

分子量 |

296.21 |

同义词 |

4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile](/img/structure/B1142595.png)